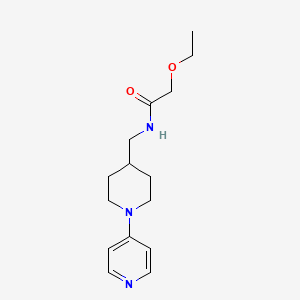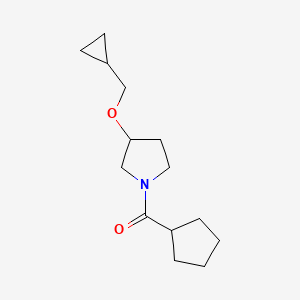
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a cyclopentyl group, a pyrrolidinyl group, and a methanone group. The cyclopropylmethoxy group is attached to the 3-position of the pyrrolidinyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a cyclopentyl group, and a methanone group. The cyclopropylmethoxy group would be attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine ring, the ketone group, and the ether group. The pyrrolidine ring could undergo reactions typical of secondary amines, the ketone group could undergo reactions typical of carbonyl compounds, and the ether group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the cyclopentyl group, and the methanone group would contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Catalytic Synthesis Applications
The catalytic condensation of carbonyl compounds with cyclopentadiene highlights the potential for synthesizing fulvenes, suggesting that Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone could participate in similar reactions to create novel organic compounds with potential applications in materials science and organic synthesis (Coşkun & Erden, 2011).
Mechanistic Insights in Biochemistry
The study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors provides valuable insights into enzyme inhibition and could guide the design of inhibitors or modulators based on the cyclopentyl and pyrrolidinyl structures for enzymes of interest in biochemistry and pharmacology (Frank et al., 1989).
Organic Synthesis and Drug Development
The stereospecific synthesis of pyrrolidines demonstrates the utility of 1,3-dipolar cycloadditions in generating enantiomerically pure compounds, suggesting that derivatives like Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone could serve as intermediates or scaffolds in the development of pharmaceuticals or biologically active molecules (Oliveira Udry et al., 2014).
Molecular Structure Analysis
The synthesis and molecular structure analysis of related compounds highlight the importance of crystallographic studies in understanding the molecular conformations and interactions of novel compounds, which is crucial for the development of materials with specific physical or chemical properties (Lakshminarayana et al., 2009).
Antimicrobial and Antioxidant Research
The synthesis and biological evaluation of compounds from condensation reactions demonstrate the potential for developing novel antimicrobial and antioxidant agents. This suggests that Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone and its derivatives could be explored for their bioactivity, contributing to the search for new therapeutic agents (Rusnac et al., 2020).
Future Directions
properties
IUPAC Name |
cyclopentyl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-14(12-3-1-2-4-12)15-8-7-13(9-15)17-10-11-5-6-11/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHAFTZUHHCURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

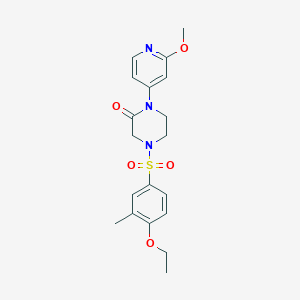
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)
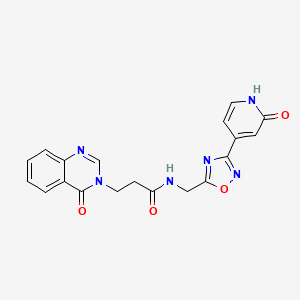
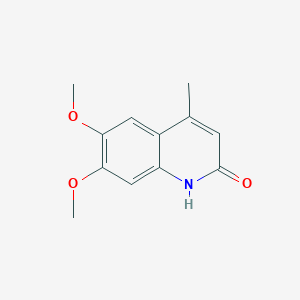
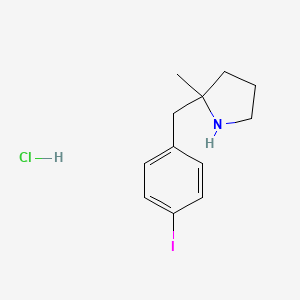
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)
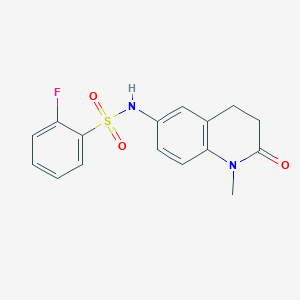

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
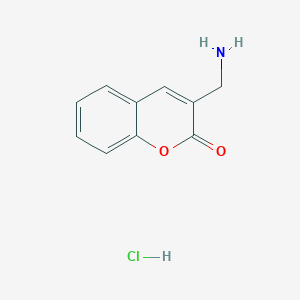
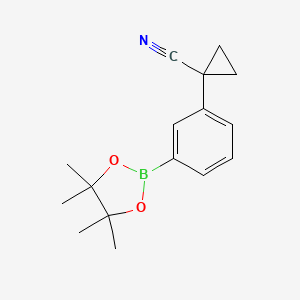
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
